molecular formula C9H15F2NO B6618066 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide CAS No. 1557164-72-3

4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide

Cat. No.: B6618066
CAS No.: 1557164-72-3
M. Wt: 191.22 g/mol
InChI Key: PJOCCGUBDHDWEU-UHFFFAOYSA-N
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Description

4,4-Difluoro-N,N-dimethylcyclohexane-1-carboxamide is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it an interesting subject for study in chemistry, biology, and industry.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-N,N-dimethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized cyclohexane derivatives .

Mechanism of Action

The mechanism by which 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

IUPAC Name

4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO/c1-12(2)8(13)7-3-5-9(10,11)6-4-7/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOCCGUBDHDWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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